molecular formula C16H12O5 B2822735 Sappanone A CAS No. 102067-84-5; 104778-14-5

Sappanone A

Cat. No.: B2822735
CAS No.: 102067-84-5; 104778-14-5
M. Wt: 284.267
InChI Key: KVYZXXBTJHJISR-BJMVGYQFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sappanone A is a homoisoflavonoid compound extracted from the heartwood of the plant Caesalpinia sappan Linn. This compound is known for its significant anti-inflammatory and antioxidant properties. It has been studied for its potential therapeutic effects in various diseases, including liver fibrosis, osteoarthritis, and chronic obstructive pulmonary disease .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sappanone A can be synthesized through molecular docking and molecular dynamics analysis methods. These methods involve structure-based virtual screening of a database of primary polyphenols in Sumu (Lignum sappan). The compound is then calculated and synthesized to evaluate its dual anti-inflammatory and antioxidant functions .

Industrial Production Methods: The industrial production of this compound involves the extraction of the compound from the heartwood of Caesalpinia sappan Linn. The extraction process includes the use of solvents to isolate the active compound, followed by purification steps to obtain this compound in its pure form .

Comparison with Similar Compounds

Sappanone A is unique due to its dual anti-inflammatory and antioxidant activities. Similar compounds include other homoisoflavonoids such as:

These compounds share structural similarities with this compound but differ in their specific biological activities and therapeutic potentials.

Properties

CAS No.

102067-84-5; 104778-14-5

Molecular Formula

C16H12O5

Molecular Weight

284.267

IUPAC Name

(3E)-3-[(3,4-dihydroxyphenyl)methylidene]-7-hydroxychromen-4-one

InChI

InChI=1S/C16H12O5/c17-11-2-3-12-15(7-11)21-8-10(16(12)20)5-9-1-4-13(18)14(19)6-9/h1-7,17-19H,8H2/b10-5+

InChI Key

KVYZXXBTJHJISR-BJMVGYQFSA-N

SMILES

C1C(=CC2=CC(=C(C=C2)O)O)C(=O)C3=C(O1)C=C(C=C3)O

solubility

not available

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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